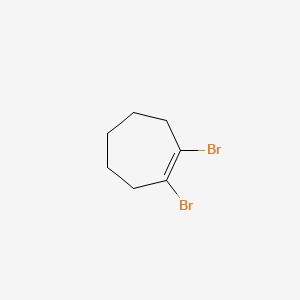

Cycloheptene, 1,2-dibromo-

Descripción general

Descripción

Cycloheptene is a 7-membered cycloalkene . It is a raw material in organic chemistry and a monomer in polymer synthesis . Cycloheptene can exist as either the cis- or the trans-isomer . The trans-isomer of cycloheptene is very strained . Di-substituted cycloalkanes like 1,2-dibromocyclopentane can exist as two different stereoisomers: cis-1,2-dibromocyclopentane and trans-1,2-dibromocyclopentane .

Chemical Reactions Analysis

The trans-cycloheptene isomerization mechanism is not a simple alkene-bond rotation, but rather an alternative lower energy pathway . Based on the experimentally observed second order reaction kinetics for isomerization, two trans-cycloheptene molecules in the proposed pathway first form a diradical dimer .Physical And Chemical Properties Analysis

Cycloheptene has a molar mass of 96.17 g/mol and a density of 0.824 g/cm^3 . Its boiling point ranges from 112 to 114.7 °C .Aplicaciones Científicas De Investigación

Desymmetrization and Synthetic Applications

The desymmetrization of meso-1,4-dibromocycloalk-2-enes, including cycloheptene derivatives, through Copper(I)-catalyzed asymmetric allylic substitution with organolithium reagents, leads to the highly regio- and enantioselective production of enantioenriched bromocycloalkenes. This method, which can result in unusual ring contractions, has been demonstrated to offer a concise route for the stereocontrolled preparation of cyclic amino alcohols. These structures are significant in natural products and pharmaceuticals and have wide applications in synthesis and catalysis (Goh et al., 2018).

Cycloaddition Reactivity

Research into 1,2-Cycloheptadiene, a related strained and transient species derived from cycloheptene, has explored its underutilized potential as a synthetic building block. The generation of 1-acetoxy-1,2-cycloheptadiene and subsequent trapping with various 1,3-dipolar partners have been shown to afford complex polycyclic products with high regio- and diastereoselectivity, demonstrating the synthetic versatility of these compounds (Almehmadi & West, 2020).

Molecular Structure Analysis

Studies on the molecular structure of cycloheptene have been conducted using techniques like gas-phase electron diffraction and molecular mechanics calculations. These investigations provide detailed insights into the geometrical parameters of cycloheptene, contributing to a deeper understanding of its structural characteristics and reactivity (Ermolaeva et al., 1989).

Novel Compound Synthesis

The synthesis and characterization of new compounds, such as the optically active cyclooctatetraene derived from cycloheptene-1,2-dicarboxylic anhydride, have been documented. These compounds exhibit unique properties, such as resistance to racemization under specific conditions, highlighting the potential for developing new materials or pharmaceuticals with desirable characteristics (Paquette & Trova, 1986).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1,2-dibromocycloheptene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10Br2/c8-6-4-2-1-3-5-7(6)9/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COBMNVSOXAUECU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=C(CC1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80475732 | |

| Record name | Cycloheptene, 1,2-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80475732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64997-13-3 | |

| Record name | Cycloheptene, 1,2-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80475732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-{N-[(4-methylphenyl)sulfonyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B1659335.png)

![1-{2-[2-(2-Chloro-4-methylphenoxy)ethoxy]ethoxy}-2-methoxy-4-(prop-2-en-1-yl)benzene](/img/structure/B1659336.png)

![Ethyl 4-[(2,4-dichlorophenyl)methyl]-1,4-diazepane-1-carboxylate](/img/structure/B1659340.png)

![1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]azepane](/img/structure/B1659342.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2-bromopropanamide](/img/structure/B1659344.png)

![6-[(3-methoxyphenyl)methylsulfanyl]-7H-purine](/img/structure/B1659345.png)

![7-Methoxy-1,3-dimethylpyrimido[4,5-b]quinoline-2,4-dione](/img/structure/B1659348.png)

![1,4-Dichloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzene](/img/structure/B1659349.png)

![1,2-Dichloro-3-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]benzene](/img/structure/B1659351.png)

![1,5-Dichloro-2-[2-(3-ethoxyphenoxy)ethoxy]-3-methylbenzene](/img/structure/B1659352.png)

![1-[3,5-di(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole](/img/structure/B1659355.png)